6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexene ring, a carboxylic acid group, and a nitrophenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of cyclohex-3-ene-1-carboxylic acid, which can be synthesized by the oxidation of cyclohex-3-ene-1-methanol using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of additional carboxylic acid or ketone groups .
Scientific Research Applications
6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl carbamoyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The cyclohexene ring and carboxylic acid group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: A simpler analog without the nitrophenyl carbamoyl group.
4-Methyl-3-nitrophenyl isocyanate: Contains the nitrophenyl group but lacks the cyclohexene ring and carboxylic acid group.
Cyclohex-3-ene-1-methanol: A precursor in the synthesis of the target compound.
Uniqueness
6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the cyclohexene ring and the nitrophenyl carbamoyl group allows for diverse applications in various fields .
Properties
Molecular Formula |
C15H16N2O5 |
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Molecular Weight |
304.30 g/mol |
IUPAC Name |
6-[(4-methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H16N2O5/c1-9-6-7-10(8-13(9)17(21)22)16-14(18)11-4-2-3-5-12(11)15(19)20/h2-3,6-8,11-12H,4-5H2,1H3,(H,16,18)(H,19,20) |
InChI Key |
PMIDROXZNFCCLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC=CCC2C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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